3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-10-17(20-13(2)19-12)25-14-8-9-22(11-14)18(23)21-15-6-4-5-7-16(15)24-3/h4-7,10,14H,8-9,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNJAEYNCPEHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrimidine ring: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced onto the pyrrolidine scaffold.
Attachment of the methoxyphenyl group: This can be done through etherification reactions where the methoxyphenyl group is attached to the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or pyrimidine rings.
Scientific Research Applications
Therapeutic Potential
Research indicates that compounds with similar structures to 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide may exhibit various pharmacological activities:
- Anti-inflammatory Effects : The compound may interact with biological targets involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth, suggesting that this compound could be explored for anticancer therapies.
- Neurological Applications : Given the presence of the pyrimidine ring, there is potential for neuroprotective effects, which warrants further investigation.
Drug Development
The compound serves as a lead structure for the development of new drugs targeting specific diseases. Its ability to interact with multiple biological targets enhances its therapeutic potential. Preliminary studies suggest that it may act on pathways involved in cell proliferation and apoptosis.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Initial findings indicate that it may engage in:
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological macromolecules.
- π–π Interactions : The aromatic rings can participate in π–π stacking interactions, which are important for binding affinity to target proteins.
Mechanism of Action
The mechanism of action of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related carboxamides and pyrimidine derivatives (Table 1).
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Impact on Lipophilicity: The 2-methoxyphenyl group in the target compound increases polarity compared to the 3,4-dimethylphenyl group in its analogue . This difference may influence solubility and membrane permeability.
Comparison with Non-Carboxamide Analogues
Compounds such as N-[2-(4-fluorophenyl)ethyl]methanesulfonamide and 2-fluoro-N,3-dimethylbenzene-1-sulfonamide () differ in core structure (sulfonamide vs. carboxamide) but share aromatic substituents. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~17), impacting ionization and binding specificity .
Solid-State Forms and Salts (Broader Context)
While the target compound’s solid-state data are unavailable, structurally complex analogues like (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide () highlight the importance of polymorph screening for optimizing stability and bioavailability. The trifluoroethyl group in this analogue improves metabolic resistance compared to methyl/methoxy groups .
Research Implications and Gaps
- Target Selectivity : The pyrimidine ring’s dimethyl substitution may confer selectivity toward specific kinase isoforms, analogous to pyrimidine-based inhibitors in oncology .
- Data Limitations : Physical properties (e.g., melting point, solubility) and in vitro/in vivo data for the target compound are absent in available literature, necessitating further experimental validation.
Biological Activity
3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide (CAS Number: 2097910-43-3) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 342.4 g/mol. Its structure includes a pyrrolidine ring, a pyrimidine ring, and a methoxyphenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃ |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 2097910-43-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins involved in various signaling pathways. The precise mechanism of action is still under investigation but is believed to involve modulation of enzymatic activity and receptor interactions.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of the compound. For instance, it has been evaluated for its efficacy against various viral targets. In vitro assays demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on viral replication processes, suggesting that it could be developed into a therapeutic agent for viral infections .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Research indicates that it may inhibit the activity of myeloperoxidase (MPO), an enzyme linked to inflammatory responses in autoimmune disorders. Inhibition of MPO can lead to reduced oxidative stress and inflammation, making this compound a candidate for treating conditions such as vasculitis and cardiovascular diseases .
Anticancer Activity
In vitro studies have revealed that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's structural features allow for selective targeting of cancerous cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral activity of compounds structurally related to this compound against HIV and influenza viruses. The results indicated that these compounds could inhibit viral replication at micromolar concentrations .
- Myeloperoxidase Inhibition : A preclinical study assessed the impact of this compound on MPO activity in lipopolysaccharide-stimulated human whole blood. The lead compound demonstrated robust inhibition of plasma MPO activity when administered orally, indicating potential therapeutic applications in inflammatory diseases .
- Cancer Cell Line Studies : In another investigation, the compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .
Q & A
Q. What steps are necessary to resolve conflicting toxicity data across different studies?
- Methodology : Standardize toxicity assays (e.g., OECD Test Guidelines 423 for acute oral toxicity) and control for batch-to-batch variability. Cross-reference with in-silico predictions (e.g., ProTox-II) to identify structural alerts for toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
